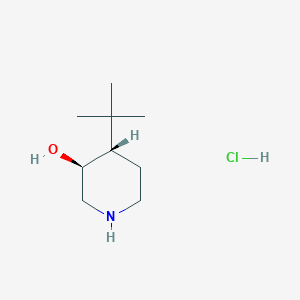

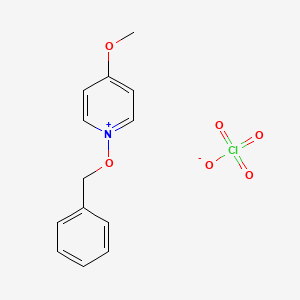

![molecular formula C17H16N2O4S2 B3005221 N-(3-氰基-5,6-二氢-4H-环戊并[b]噻吩-2-基)-2-((4-甲氧基苯基)磺酰基)乙酰胺 CAS No. 941988-50-7](/img/structure/B3005221.png)

N-(3-氰基-5,6-二氢-4H-环戊并[b]噻吩-2-基)-2-((4-甲氧基苯基)磺酰基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide" is a polyfunctionalized heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities, such as cyanoacetamide derivatives and substituted thiophenes, which are of interest due to their potential antitumor activities and applications in heterocyclic synthesis .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-substituted thiophenes with cyanoacetate or similar reagents to form cyanoacetamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a key precursor used for further heterocyclic transformations . Another synthesis route involves the acylation reaction of trifluoroacetic anhydride with an amino-substituted thiophene . These methods highlight the versatility of cyanoacetamide derivatives as synthons for constructing diverse heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of a trifluoroacetamide derivative of a tetrahydrobenzo[b]thiophene was determined by X-ray diffraction, revealing a half-chair conformation for the cyclohexene ring and a planar thiophene ring . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives in heterocyclic synthesis is well-documented. These compounds can undergo a range of reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, leading to the formation of various heterocyclic systems such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The choice of reagents and reaction conditions can steer the synthetic pathway towards specific products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their functional groups and molecular structure. While the provided papers do not detail the specific properties of "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide," they do suggest that similar compounds exhibit high inhibitory effects against various human cancer cell lines, indicating their potential as antitumor agents . The synthetic procedures described are generally simple, involve one-pot reactions, and are conducted under mild conditions, which is advantageous for yield production and further biological investigations .

科学研究应用

抗菌应用

该化合物的另一个重要研究领域是其作为抗菌剂的潜力。例如,Darwish 等人 (2014) 合成了包含磺酰基部分的新型杂环化合物,包括 N-(3-氰基-5,6-二氢-4H-环戊并[b]噻吩-2-基)-2-((4-甲氧基苯基)磺酰基)乙酰胺,并评估了它们的抗菌和抗真菌活性,展示了有希望的结果 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014)。

抗肿瘤和抗癌应用

该化合物还因其抗肿瘤特性而受到研究。Shams 等人 (2010) 的研究合成了该化合物的各种杂环衍生物,并评估了它们对人癌细胞系的抗增殖活性,包括乳腺腺癌 (MCF-7)、非小细胞肺癌 (NCI-H460) 和 CNS 癌 (SF-268)。大多数化合物显示出很高的抑制作用 (Shams、Mohareb、Helal 和 Mahmoud,2010)。

在染色和纺织整理中的应用

该化合物已用于开发抗菌染料和纺织整理的染料前体。在 Shams 等人的一项研究中 (2011),合成了一系列基于该化合物的新型多官能化非环和杂环染料前体,表征并评估了它们的抗菌活性。这些染料对大多数测试过的生物体表现出显着的活性 (Shams、Mohareb、Helal 和 Mahmoud,2011)。

合成相关化合物用于多种应用

进一步的研究集中在合成相关化合物以用于各种应用。Gouda 等人 (2010) 利用类似的化合物作为合成具有抗菌特性的衍生物的关键中间体。其中一些化合物表现出有希望的活性 (Gouda、Berghot、Shoeib 和 Khalil,2010)。Albratty 等人的另一项研究 (2017) 从类似化合物合成了新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物,其中一些对不同的细胞系表现出抑制作用 (Albratty、El-Sharkawy 和 Alam,2017)。

属性

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-23-11-5-7-12(8-6-11)25(21,22)10-16(20)19-17-14(9-18)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGAGTWJEAVNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)